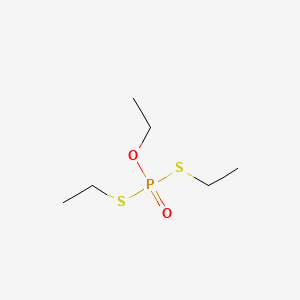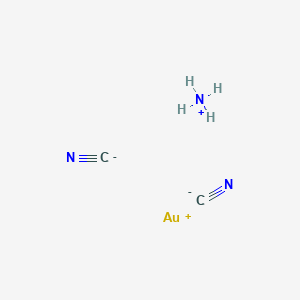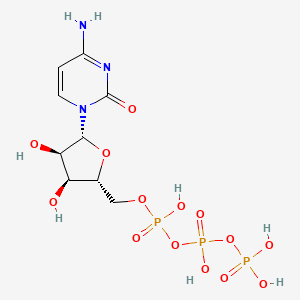
O,S,S-Triethyl phosphorodithioate
Übersicht
Beschreibung
O,S,S-Triethyl phosphorodithioate is a chemical compound with the molecular formula C6H15O2PS2 . It is an organophosphorus compound .
Molecular Structure Analysis
The molecular structure of O,S,S-Triethyl phosphorodithioate consists of carbon ©, hydrogen (H), oxygen (O), phosphorus (P), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is crucial to its properties and functions.Chemical Reactions Analysis
While specific chemical reactions involving O,S,S-Triethyl phosphorodithioate are not available, it’s known that organophosphorus compounds can undergo a variety of chemical reactions. These reactions often involve the phosphorus atom and its bonds with other atoms in the molecule .Physical And Chemical Properties Analysis
O,S,S-Triethyl phosphorodithioate has a molecular weight of 214.2859 . It has a density of 1.15g/cm3, a boiling point of 244.3°C at 760 mmHg, and a refractive index of 1.507 . Its vapour pressure is 0.0479mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
O,S,S-Triethyl phosphorodithioate and its analogs have been studied for their pharmacokinetics and toxicological effects. Aldridge, Verschoyle, and Peal (1984) investigated the pharmacokinetics of O,S,S-Triethyl phosphorodithioate and found that it causes lung damage in rats. They observed that after oral or intravenous injection, these compounds are distributed rapidly with body water, and concentrations in plasma and tissues are equal. The study also discussed the relevance of these findings to the mechanism whereby these trialkyl phosphorothioates cause lung damage (Aldridge, Verschoyle, & Peal, 1984).
Gandy et al. (1984) conducted research on the morphological alterations of rat lung bronchiolar epithelium produced by various trialkyl phosphorothioates, including O,S,S-Triethyl phosphorodithioate. They found that these compounds cause delayed toxicity, which is accompanied by morphological changes in the bronchiolar epithelium of rat lungs (Gandy, Ali, Hasegawa, & Imamura, 1984).
Furukawa, Nakamura, Sato, and Suzuki (1987) studied the induction of the hepatic microsomal cytochrome P-450 system by trialkyl phosphorothioates in rats, including O,S,S-Triethyl phosphorodithioate. They discovered that single doses of these compounds caused a rapid increase of NADPH-cytochrome c reductase activity in rat liver microsomes (Furukawa, Nakamura, Sato, & Suzuki, 1987).
Additional research by Aldridge, Dinsdale, Nemery, and Verschoyle (1985) delved into the toxicology of trimethyl and triethyl phosphorothioates. Their work included examining the in vitro kinetics of the reaction of O,S,S-Triethyl phosphorodithioate with various enzymes and exploring the relationship between inhibition and circulating concentrations in vivo (Aldridge, Dinsdale, Nemery, & Verschoyle, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bis(ethylsulfanyl)phosphoryloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNAVGOWTFZJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(SCC)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178786 | |
| Record name | O,S,S-Triethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,S,S-Triethyl phosphorodithioate | |
CAS RN |
2404-78-6 | |
| Record name | O,S,S-Triethyl phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,S,S-Triethyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,S,S-Triethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)





![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)





